molecular formula C12H14ClFN2O2 B2611536 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride CAS No. 2361793-15-7

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride

Cat. No.: B2611536
CAS No.: 2361793-15-7
M. Wt: 272.7
InChI Key: SQYVKBLOFSAOAQ-UHFFFAOYSA-N
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Mechanism of Action

The compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . These drugs are known to work by blocking certain neurotransmitters in the brain.

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Preparation Methods

Chemical Reactions Analysis

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .

Properties

IUPAC Name

4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVKBLOFSAOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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